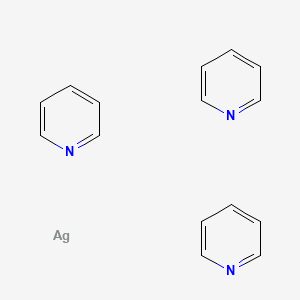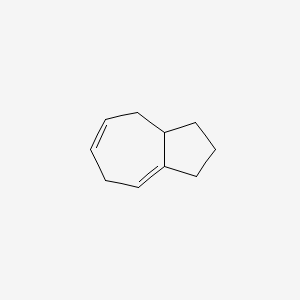![molecular formula C24H18O3S B12524745 1,1'-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene CAS No. 656228-16-9](/img/structure/B12524745.png)
1,1'-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene is a chemical compound with the molecular formula C24H18O4S It is known for its unique structure, which includes a sulfinyl group connected to two phenyleneoxy groups, each of which is further connected to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene typically involves the reaction of 4,4’-dihydroxydiphenyl sulfone with allyl chloride in the presence of a base such as caustic soda. The reaction is carried out at a temperature of 55-60°C under autogenously generated pressure for several hours. The product is then purified through filtration and recrystallization processes .
Industrial Production Methods
Industrial production of 1,1’-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of activated carbon and sequestering agents during the purification process helps in achieving the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone group.
Reduction: The sulfinyl group can be reduced to a sulfide group.
Substitution: The phenyleneoxy groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: 1,1’-{Sulfonylbis[(2,1-phenylene)oxy]}dibenzene.
Reduction: 1,1’-{Sulfidylbis[(2,1-phenylene)oxy]}dibenzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1,1’-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 1,1’-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene involves its interaction with various molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing the oxidative state of the environment. The phenyleneoxy groups can interact with aromatic systems, potentially affecting biological pathways and molecular interactions .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-{Sulfonylbis[(2,1-phenylene)oxy]}dibenzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
1,1’-{Sulfidylbis[(2,1-phenylene)oxy]}dibenzene: Similar structure but with a sulfide group instead of a sulfinyl group.
1,1’-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene derivatives: Various substituted derivatives with different functional groups on the phenyleneoxy rings
Uniqueness
1,1’-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene is unique due to its sulfinyl group, which imparts distinct redox properties and reactivity compared to its sulfonyl and sulfide analogs. This makes it a valuable compound for specific applications where these properties are advantageous .
Propiedades
Número CAS |
656228-16-9 |
|---|---|
Fórmula molecular |
C24H18O3S |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
1-phenoxy-2-(2-phenoxyphenyl)sulfinylbenzene |
InChI |
InChI=1S/C24H18O3S/c25-28(23-17-9-7-15-21(23)26-19-11-3-1-4-12-19)24-18-10-8-16-22(24)27-20-13-5-2-6-14-20/h1-18H |
Clave InChI |
DRWRAHFGIGLADC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=CC=C2S(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-N-[(4-aminocyclohexyl)methyl]-1-[(2S)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B12524681.png)
![1-[1-(4-Hydroxy-3-methoxyphenyl)-1-oxopropan-2-YL]pyrrolidin-2-one](/img/structure/B12524685.png)
![{[(7-Fluoro-3,7-dimethyloctyl)oxy]methyl}benzene](/img/structure/B12524690.png)
![7-Methylbicyclo[3.2.2]nonan-6-one](/img/structure/B12524692.png)
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-propylpyridin-1-ium hydrogen sulfite](/img/structure/B12524699.png)



![Guanidine, N,N'-diethyl-N''-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12524727.png)

![Tributyl[(3R)-3-methoxyhex-1-en-1-yl]stannane](/img/structure/B12524755.png)
![2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane](/img/structure/B12524760.png)
